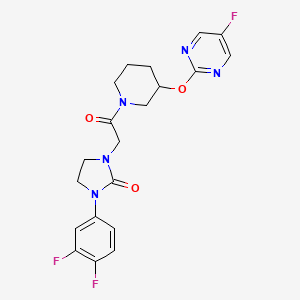

1-(3,4-Difluorophenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one

Description

The compound 1-(3,4-Difluorophenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one is a synthetic small molecule featuring an imidazolidin-2-one core substituted with a 3,4-difluorophenyl group and a piperidin-1-yl-2-oxoethyl side chain modified with a 5-fluoropyrimidinyloxy moiety. This structure integrates multiple pharmacophoric elements:

- The 3,4-difluorophenyl group introduces electron-withdrawing fluorine atoms, which may improve metabolic stability and lipophilicity.

- The 5-fluoropyrimidinyloxy-piperidine tail likely contributes to hydrogen bonding and π-π stacking interactions, critical for target engagement.

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-3-[2-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N5O3/c21-13-9-24-19(25-10-13)31-15-2-1-5-26(11-15)18(29)12-27-6-7-28(20(27)30)14-3-4-16(22)17(23)8-14/h3-4,8-10,15H,1-2,5-7,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPEBOZCRAHNUBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F)OC4=NC=C(C=N4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-Difluorophenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 396.39 g/mol. The structure features a difluorophenyl group, a fluoropyrimidine moiety, and an imidazolidinone core, which are significant for its biological activity.

Research indicates that this compound may act through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it could inhibit certain enzymes involved in cellular signaling pathways. For instance, compounds with similar structures have been shown to affect protein kinases and other enzymes critical in cancer progression.

- Antimicrobial Activity : Some derivatives of imidazolidinones exhibit antimicrobial properties, suggesting that this compound may also possess similar effects against specific pathogens.

- Anti-inflammatory Effects : The presence of the piperidine ring may contribute to anti-inflammatory activities, as seen in other compounds with similar structural features.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of a structurally related compound and found that it inhibited cell proliferation in various cancer cell lines through apoptosis induction. The study highlighted the importance of the difluorophenyl group in enhancing cytotoxicity against cancer cells.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of similar compounds against Staphylococcus aureus. The results demonstrated significant inhibition zones, indicating that the compound could be effective against resistant strains.

Case Study 3: Anti-inflammatory Mechanism

A recent study explored the anti-inflammatory effects of imidazolidinone derivatives. The findings suggested that the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to 1-(3,4-Difluorophenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one . For instance, derivatives containing imidazolidinone structures have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cell cycle progression, as demonstrated in studies using glioblastoma and other cancer models .

Antimicrobial Properties

Compounds with similar structural motifs have been evaluated for their antimicrobial activity. The presence of fluorinated groups and piperidine rings contributes to enhanced interaction with microbial targets, leading to effective inhibition of bacterial growth. This has been particularly noted in studies focusing on drug-resistant strains .

Anti-diabetic Effects

In vivo studies have indicated that certain derivatives exhibit anti-diabetic properties by improving glucose metabolism and insulin sensitivity. For example, compounds that incorporate fluoropyrimidine units have been shown to lower blood glucose levels significantly in diabetic models .

Case Study 1: Anticancer Screening

A series of analogs based on the imidazolidinone framework were synthesized and screened for cytotoxic effects against various cancer cell lines, including LN229 glioblastoma cells. The results indicated that specific modifications to the piperidine and fluorinated phenyl groups enhanced cytotoxicity, leading to significant DNA damage and apoptosis in treated cells .

Case Study 2: Antimicrobial Testing

A derivative of the compound was tested against a panel of bacterial strains, including Escherichia coli and Staphylococcus aureus. The study revealed that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .

Summary of Findings

The applications of 1-(3,4-Difluorophenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one span several therapeutic areas:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of N-substituted imidazolidin-2-one derivatives , which have been explored for CNS disorders. Below is a comparison with key analogues from and related literature:

Key Observations:

Head Group Modifications: The 3,4-difluorophenyl group in the target compound replaces methoxy or dimethoxybenzyl groups seen in 10b and 18c. However, the absence of methoxy groups may diminish acetylcholine esterase (AChE) binding affinity, as seen in 18c’s dimethoxybenzyl motif .

Tail Group Variations :

- The 5-fluoropyrimidinyloxy-piperidine tail introduces a heteroaromatic system, contrasting with the benzoyl or trifluoromethyl-benzyl groups in 10b and 18c. This modification may enhance selectivity for kinase or protease targets due to pyrimidine’s role in nucleotide mimicry.

- Fluorine in the pyrimidine ring could improve bioavailability by reducing polar surface area compared to bulkier trifluoromethyl groups .

Activity Implications :

- Compounds with methoxybenzyl heads (e.g., 10b, 18c) demonstrated strong AChE inhibition, critical for anti-Alzheimer’s activity. The target compound’s difluorophenyl head may shift activity toward other CNS targets (e.g., NMDA receptors or β-secretase).

- The fluoropyrimidine tail may confer advantages in solubility and BBB penetration over benzoyl or benzyl groups, though this requires empirical validation.

Data Table: Physicochemical and Pharmacokinetic Comparison

Research Findings and Limitations

- highlights the importance of head-tail modularity in imidazolidin-2-one derivatives for optimizing target engagement and pharmacokinetics. The target compound’s design aligns with this strategy but lacks explicit biological data in the provided evidence.

- The piperidine and imidazolidinone moieties in the target compound may have chiral centers requiring resolution for efficacy .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 1-(3,4-difluorophenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one?

- Methodological Answer : The synthesis involves multi-step pathways, including:

- Coupling reactions : Formation of the piperidin-1-yl-oxoethyl intermediate via nucleophilic substitution or amidation (e.g., using 5-fluoropyrimidin-2-yloxy piperidine derivatives) .

- Imidazolidinone ring formation : Cyclization under controlled conditions (e.g., using carbodiimides or thioureas as catalysts) .

- Key intermediates : 3,4-Difluorophenyl precursors and fluoropyrimidine-piperidine conjugates must be purified via column chromatography or recrystallization to avoid side products .

- Optimization parameters : Solvent polarity (e.g., DMF for polar intermediates), temperature (60–80°C for cyclization), and reaction time (monitored via TLC/HPLC) .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : H/C NMR to confirm substituent positions (e.g., difluorophenyl protons at δ 7.2–7.8 ppm, imidazolidinone carbonyl at ~170 ppm) .

- Mass spectrometry : High-resolution LCMS (e.g., m/z calculated for : 495.15) to verify molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles (if crystalline) .

- Purity assessment : HPLC with UV detection (retention time comparison) and elemental analysis (C, H, N within ±0.4%) .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Methodological Answer : Stability depends on:

- pH sensitivity : Imidazolidinone rings may hydrolyze under strongly acidic/basic conditions (test via incubation in buffers at pH 2–12, monitored by HPLC) .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition points (e.g., >150°C for fluoropyrimidine derivatives) .

- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation (e.g., λmax shifts under prolonged light exposure) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?

- Methodological Answer :

- Variation of substituents : Synthesize analogs with modified fluorophenyl (e.g., monofluoro vs. difluoro), piperidine (e.g., methyl vs. ethyl groups), or imidazolidinone moieties .

- Biological assays : Test analogs against target enzymes (e.g., acetylcholinesterase for neuroactive compounds) using kinetic assays (IC determination) .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent hydrophobicity/electron-withdrawing effects with binding affinity .

Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation (e.g., via LC-MS/MS of blood samples) to identify rapid clearance or instability .

- Tissue distribution studies : Use radiolabeled compounds (e.g., C-labeled imidazolidinone) to assess accumulation in target organs .

- Dose optimization : Adjust dosing regimens (e.g., sustained-release formulations) to match in vitro IC values with achievable plasma concentrations .

Q. What computational strategies are effective for predicting the reactivity of the fluoropyrimidine-piperidine moiety?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model electron density maps and predict nucleophilic/electrophilic sites (e.g., pyrimidine nitrogen reactivity) .

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess conformational flexibility of the piperidine ring .

- QSAR models : Train models on fluoropyrimidine derivatives to correlate substituent electronegativity with reaction rates .

Q. How can researchers resolve contradictions in reported bioactivity data across similar imidazolidinone derivatives?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) from literature; standardize protocols (e.g., MTT assay at 48h vs. 72h) .

- Counter-screening : Test compounds against off-target receptors (e.g., GPCR panels) to identify polypharmacology .

- Crystallographic validation : Resolve binding modes via co-crystallization with target proteins (e.g., kinase-inhibitor complexes) .

Q. What methodologies are recommended for optimizing analytical techniques to detect low-concentration metabolites?

- Methodological Answer :

- Sensitivity enhancement : Use UPLC-MS/MS with electrospray ionization (ESI+) and optimized collision energies for metabolite fragmentation .

- Isotope labeling : Synthesize deuterated analogs to distinguish metabolites from background noise .

- Microsampling : Apply microfluidic techniques (e.g., flow chemistry) to isolate trace metabolites in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.